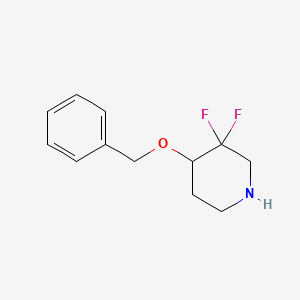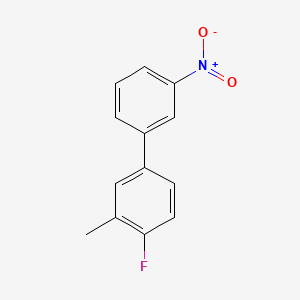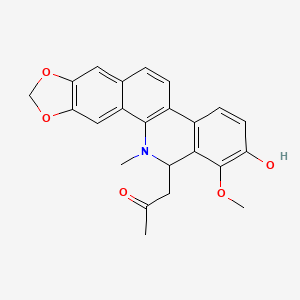
6-Acetonyl-N-methyl-dihydrodecarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid isolated from the roots of the plant Zanthoxylum riedelianum . This compound is part of a class of natural products known for their diverse biological activities and complex structures.
Wissenschaftliche Forschungsanwendungen
6-Acetonyl-N-methyl-dihydrodecarine has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of benzophenanthridine alkaloids.
Vorbereitungsmethoden
6-Acetonyl-N-methyl-dihydrodecarine is typically isolated from natural sources, specifically from the roots of Zanthoxylum riedelianum . The isolation process involves several steps, including extraction with organic solvents such as methanol and methylene chloride, followed by purification using techniques like liquid column chromatography on silica gel . The structure of the compound is confirmed using various spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
6-Acetonyl-N-methyl-dihydrodecarine undergoes various chemical reactions typical of benzophenanthridine alkaloids. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wirkmechanismus
The mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
6-Acetonyl-N-methyl-dihydrodecarine is compared with other benzophenanthridine alkaloids, such as:
- 6-Acetonyldihydrochelerythrine
- 6-Acetonyldihydroavicine These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of 6-Acetonyl-N-methyl-dihydrodecarine lies in its specific acetonyl and N-methyl substitutions, which contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-1-methoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGZOZDCCIQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)O)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019939 |
Source


|
| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253740-09-8 |
Source


|
| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 6-acetonyl-N-methyl-dihydrodecarine, and where was it discovered?
A1: 6-Acetonyl-N-methyl-dihydrodecarine is a novel benzophenanthridine alkaloid. It was isolated from the roots of Zanthoxylum riedelianum, alongside other compounds like lupeol, 6-acetonyldihydrochelerythrine, and 6-acetonyldihydroavicine. []
Q2: How was the structure of 6-acetonyl-N-methyl-dihydrodecarine determined?
A2: The study utilized a combination of spectroscopic techniques to elucidate the structure of 6-acetonyl-N-methyl-dihydrodecarine. These techniques included infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional NMR experiments. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
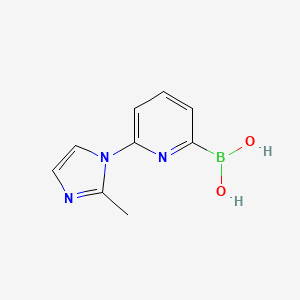
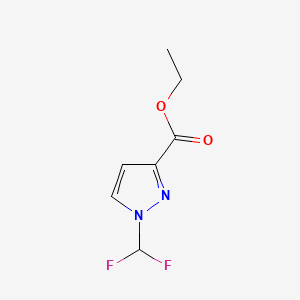
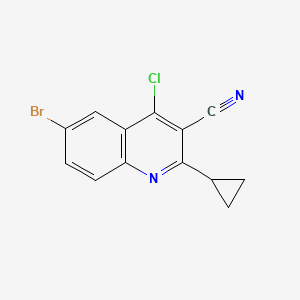
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)
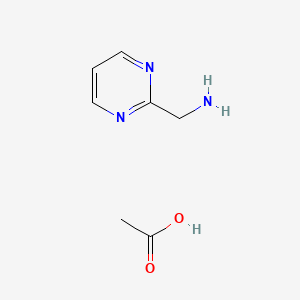
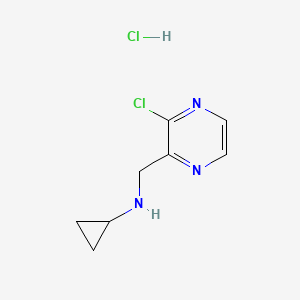
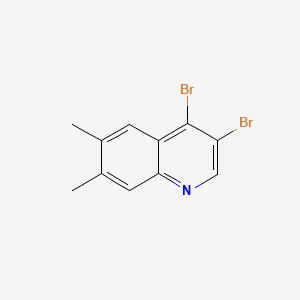
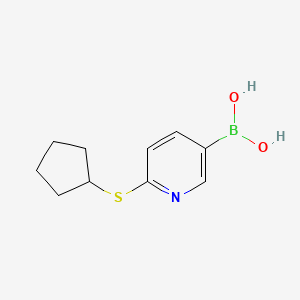
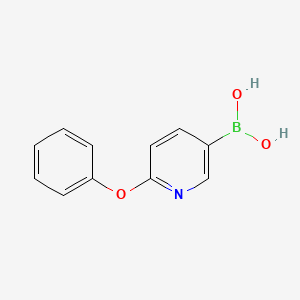
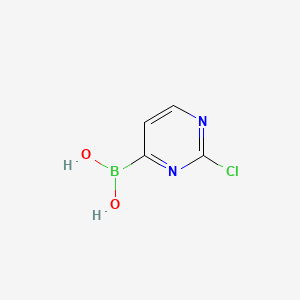
![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)
![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)
